![molecular formula C10H19NO3S B7582925 1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine, commonly known as OEP, is a chemical compound that is widely used in scientific research. OEP is a member of the sulfonylpyrrolidine family, which has been extensively studied for its biological and pharmacological properties. OEP is a potent inhibitor of a class of enzymes called serine proteases, which are involved in many physiological processes, including blood coagulation, inflammation, and cell migration.
Mécanisme D'action
OEP works by irreversibly inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. Serine proteases are involved in many physiological processes, including blood coagulation, inflammation, and cell migration. By inhibiting these enzymes, OEP can prevent the formation of blood clots, reduce inflammation, and inhibit tumor growth.
Biochemical and Physiological Effects:
OEP has been shown to have a number of biochemical and physiological effects, including the inhibition of blood coagulation, the reduction of inflammation, and the inhibition of tumor growth. OEP has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using OEP in lab experiments is its potency and specificity as a serine protease inhibitor. OEP has been shown to be highly effective in inhibiting a wide range of serine proteases, making it a valuable tool in biochemical and physiological research. However, one limitation of using OEP is its irreversible inhibition of serine proteases, which can make it difficult to study the role of these enzymes in certain biological processes.
Orientations Futures
There are several future directions for research on OEP. One area of interest is the development of new cancer therapies based on the anti-tumor properties of OEP. Another area of research is the development of new thrombolytic agents for the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Additionally, further research is needed to fully understand the role of serine proteases in various biological processes and to develop new inhibitors with improved specificity and potency.
Méthodes De Synthèse
OEP can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)pyrrolidine with potassium sulfinates, followed by the addition of oxirane. Another method involves the reaction of 1-(2-chloroethyl)pyrrolidine with sodium sulfinates, followed by the addition of oxirane. Both methods yield high purity OEP, which can be further purified using column chromatography.
Applications De Recherche Scientifique
OEP has been extensively studied for its potential therapeutic applications, particularly in the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. OEP has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies. In addition, OEP has been used as a tool in biochemical and physiological research to study the role of serine proteases in various biological processes.
Propriétés
IUPAC Name |
1-[2-(oxolan-2-yl)ethylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,11-6-1-2-7-11)9-5-10-4-3-8-14-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJOXRALRHXWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

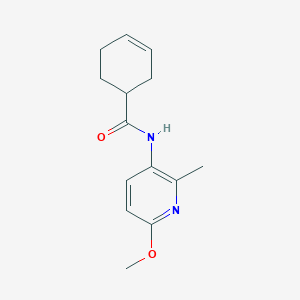
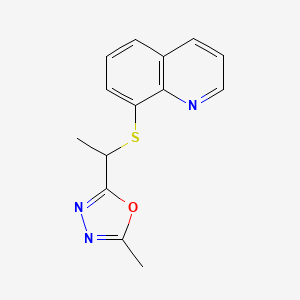
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)
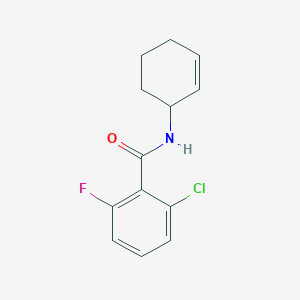
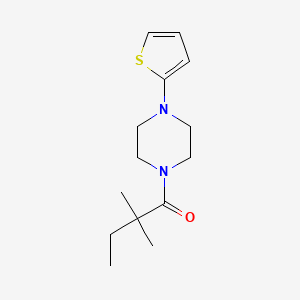

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
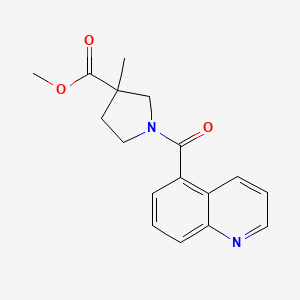
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)
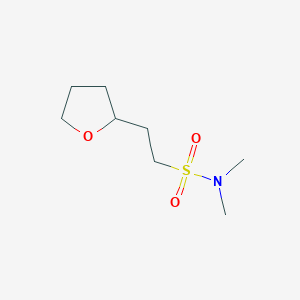
![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
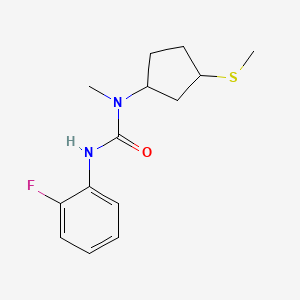
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)